molecular formula C16H15N3O2 B11587139 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine

Cat. No.: B11587139
M. Wt: 281.31 g/mol
InChI Key: RMMYJUQKLROKRM-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with ethoxy, methyl-oxadiazolyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ester or acid chloride under dehydrating conditions.

    Substitution on Pyridine Ring: The pyridine ring can be functionalized through electrophilic aromatic substitution reactions. The ethoxy group can be introduced via an ethylation reaction, while the phenyl group can be added through a Friedel-Crafts alkylation.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the substituted pyridine ring using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxy or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts catalysts for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological targets, while the pyridine and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with tailored biological activities and material properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O2/c1-3-20-16-13(15-17-11(2)21-19-15)9-10-14(18-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

RMMYJUQKLROKRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C

Origin of Product

United States

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